2-(6-Nitroindol-1-yl)-ethanol

Description

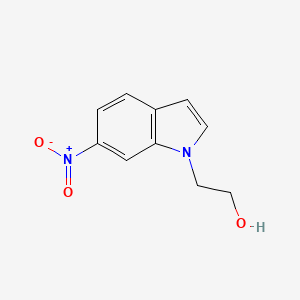

2-(6-Nitroindol-1-yl)-ethanol is a nitro-substituted indole derivative characterized by a nitro group (-NO₂) at the 6-position of the indole ring and an ethanol moiety (-CH₂CH₂OH) at the 1-position. This compound is of interest in medicinal chemistry and organic synthesis due to the indole scaffold's prevalence in bioactive molecules and the nitro group's role in modulating electronic and steric properties.

Properties

Molecular Formula |

C10H10N2O3 |

|---|---|

Molecular Weight |

206.20 g/mol |

IUPAC Name |

2-(6-nitroindol-1-yl)ethanol |

InChI |

InChI=1S/C10H10N2O3/c13-6-5-11-4-3-8-1-2-9(12(14)15)7-10(8)11/h1-4,7,13H,5-6H2 |

InChI Key |

UAULJBHBEJWSGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2CCO)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Nitroindol-1-yl)-ethanol can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The nitro group can be introduced through nitration of the indole ring using a mixture of concentrated sulfuric acid and nitric acid. The ethanol group can be added through a nucleophilic substitution reaction using an appropriate alkylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and alkylation reactions. The process would require careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Nitroindol-1-yl)-ethanol undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or acylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine for halogenation or acetic anhydride for acylation.

Major Products Formed

Oxidation: 2-(6-Nitroindol-1-yl)acetaldehyde or 2-(6-Nitroindol-1-yl)acetic acid.

Reduction: 2-(6-Aminoindol-1-yl)-ethanol.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

2-(6-Nitroindol-1-yl)-ethanol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Nitroindol-1-yl)-ethanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole ring can interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Substituted Phenyl Ethanol Derivatives

highlights tyrosol (2-(4-hydroxyphenyl)ethanol) and its analogues as inhibitors of mushroom tyrosinase. These compounds share the ethanol-substituted aromatic core but differ in substituents (e.g., hydroxyl, methoxy, or methyl groups on the phenyl ring). Key comparisons include:

| Compound | Substituent Position | Inhibition Rate (%) | Key Feature |

|---|---|---|---|

| Tyrosol (1) | 4-hydroxyphenyl | 35.2 ± 2.1 | Baseline phenolic ethanol |

| 2-(3-Hydroxyphenyl)ethanol | 3-hydroxyphenyl | 28.7 ± 1.8 | Meta-substitution reduces activity |

| 2-(4-Hydroxy-3-methoxyphenyl)ethanol | 4-hydroxy-3-methoxy | 42.5 ± 3.0 | Methoxy enhances inhibition |

| 2-(6-Nitroindol-1-yl)-ethanol | 6-nitroindole | Not reported | Nitro group and indole scaffold |

Key Findings :

- The position and type of substituents significantly influence tyrosinase inhibition.

- Nitro groups (electron-withdrawing) in this compound may alter reactivity compared to hydroxyl or methoxy (electron-donating) groups in tyrosol analogues .

Nitroaromatic Ethanol Derivatives

1-(2-Amino-6-nitrophenyl)ethanone () shares a nitro-substituted aromatic ring but features an amino group (-NH₂) and ketone (-COCH₃) instead of ethanol.

| Property | 1-(2-Amino-6-nitrophenyl)ethanone | This compound |

|---|---|---|

| Functional Groups | -NO₂, -NH₂, -COCH₃ | -NO₂, indole, -CH₂CH₂OH |

| Toxicity Data | Not thoroughly studied | Unknown |

| Regulatory Status | GHS/CLP-compliant | Likely similar |

Key Differences :

- The indole scaffold in this compound may confer π-stacking interactions in biological systems, unlike the linear nitroaromatic structure of 1-(2-Amino-6-nitrophenyl)ethanone.

- Ethanol's hydroxyl group enhances hydrophilicity compared to the ketone group .

Indole-Based Methanol Analogues

lists {4-[(6-nitro-1H-indol-1-yl)methyl]phenyl}methanol, which shares the 6-nitroindole moiety but differs in the linker (benzyl methanol vs. ethanol).

| Feature | {4-[(6-Nitroindol-1-yl)methyl]phenyl}methanol | This compound |

|---|---|---|

| Linker Structure | Benzyl methanol (-CH₂C₆H₄-CH₂OH) | Direct ethanol (-CH₂CH₂OH) |

| Molecular Flexibility | Rigid due to benzene ring | More flexible |

| Supplier Availability | 1 supplier (limited commercial data) | Not listed in evidence |

Implications :

- The ethanol linker in this compound may improve solubility and conformational adaptability compared to bulkier benzyl derivatives.

Biological Activity

2-(6-Nitroindol-1-yl)-ethanol is a compound that has garnered attention due to its diverse biological activities. This article explores its properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound this compound features a nitro-substituted indole structure, which is known for its biological significance. The presence of the nitro group enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

Nitric Oxide Synthase Inhibition

Another significant aspect of this compound is its role as an inhibitor of nitric oxide synthase (NOS). This inhibition can have therapeutic implications in conditions characterized by excessive nitric oxide production, such as migraines and neurodegenerative disorders. Studies have shown that the compound selectively inhibits the neuronal isoform of NOS, which may reduce neurogenic inflammation without affecting other isoforms crucial for normal physiological functions .

Case Studies

- Migraine Treatment : Clinical trials have indicated that patients suffering from migraines experienced reduced frequency and intensity of attacks when treated with NOS inhibitors, including compounds similar to this compound. Patients reported significant alleviation of symptoms associated with allodynia during migraine episodes .

- Neuroprotective Effects : In animal models of neurodegeneration, administration of this compound led to improved outcomes in cognitive function tests. The compound's ability to modulate nitric oxide levels appears to protect neurons from oxidative stress and apoptosis .

The biological activity of this compound can be attributed to its interaction with various cellular targets:

- Membrane Disruption : The compound disrupts microbial membranes, leading to cell lysis.

- NOS Inhibition : By inhibiting NOS, it reduces the production of nitric oxide, thereby mitigating inflammation and pain signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.